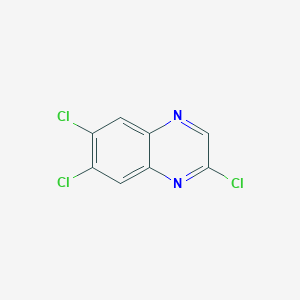
2,6,7-Trichloroquinoxaline
Cat. No. B1600359
Key on ui cas rn:
41213-31-4
M. Wt: 233.5 g/mol
InChI Key: WKHZLRADDUHIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04358307
Procedure details


Phosphorus oxychloride (50 ml) and phosphorus pentachloride (10 g) were added to 6,7-dichloro-2-hydroxyquinoxaline (6.6 g) and the mixture was stirred for a period of 1 hour. The mixture was then poured onto ice and the precipitate collected by filtration to give 2,6,7-trichloroquinoxaline, mp 137° C.



Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[Cl:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][C:17]=1[Cl:18])[N:14]=[C:13](O)[CH:12]=[N:11]2>P(Cl)(Cl)(Cl)=O>[Cl:2][C:13]1[CH:12]=[N:11][C:10]2[C:15](=[CH:16][C:17]([Cl:18])=[C:8]([Cl:7])[CH:9]=2)[N:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2N=CC(=NC2=CC1Cl)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for a period of 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was then poured onto ice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate collected by filtration
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC2=CC(=C(C=C2N=C1)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
